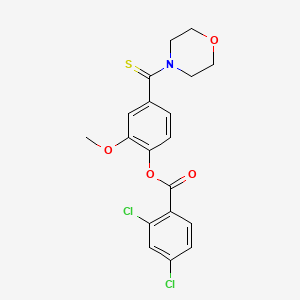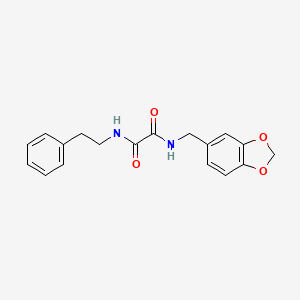
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide, commonly known as BMDP, is a synthetic compound that belongs to the cathinone family. It is a novel psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research. BMDP is a highly potent compound that acts as a stimulant and has been found to have several biochemical and physiological effects.
作用机制
BMDP acts as a potent stimulant by increasing the release of dopamine in the brain. It does this by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
BMDP has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been found to increase the release of norepinephrine and serotonin in the brain. Additionally, BMDP has been found to have anxiogenic effects and can induce seizures in high doses.
实验室实验的优点和局限性
BMDP has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective. Additionally, its high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, BMDP also has several limitations. Its high potency makes it difficult to control the dose, and its anxiogenic effects can make it difficult to use in behavioral studies.
未来方向
There are several future directions for the use of BMDP in scientific research. One potential application is in the study of addiction and drug abuse. BMDP's high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in addiction. Additionally, BMDP's anxiogenic effects could be used to study anxiety disorders. Another potential application is in the development of new treatments for neurological disorders such as Parkinson's disease. BMDP's ability to increase the release of dopamine in the brain could be used to develop new medications that target dopamine receptors.
合成方法
BMDP can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenylpropan-2-one with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
BMDP has been used extensively in scientific research as a tool to study the structure-activity relationship of cathinone derivatives. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological processes.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-9-8-13-4-2-1-3-5-13)18(22)20-11-14-6-7-15-16(10-14)24-12-23-15/h1-7,10H,8-9,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYOOOAIFHXAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

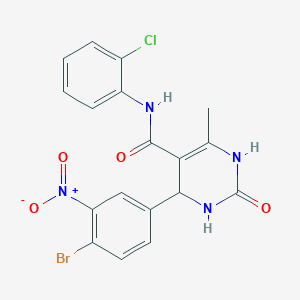

![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
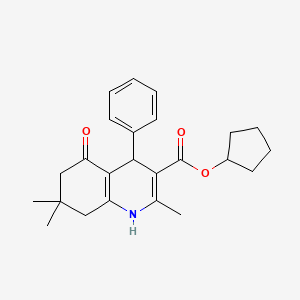
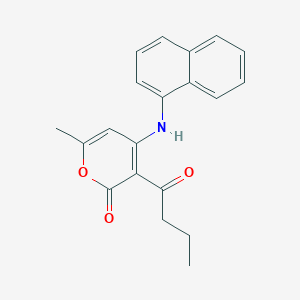
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
